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Compound of Interest

Compound Name: 1,2,3-Trimethyl-4-nitrobenzene

Cat. No.: B074050 Get Quote

IUPAC Name: 1,2,3-Trimethyl-4-nitrobenzene Common Name: 4-Nitrohemimellitene

This technical guide provides a comprehensive overview of 1,2,3-trimethyl-4-nitrobenzene, a

substituted aromatic compound of interest to researchers and professionals in organic

synthesis and drug development. Due to the limited availability of specific experimental data for

this particular isomer in publicly accessible literature, this guide combines established chemical

principles with data from closely related isomers to offer a thorough profile.

Chemical and Physical Properties
While specific experimental data for 1,2,3-trimethyl-4-nitrobenzene is not readily available, its

fundamental properties can be reliably calculated and estimated based on its structure and

comparison with its isomers.

Table 1: Physicochemical Properties of 1,2,3-Trimethyl-4-nitrobenzene and Related Isomers
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Property
1,2,3-Trimethyl-4-
nitrobenzene
(Target Compound)

1,2,4-Trimethyl-5-
nitrobenzene
(Isomer)

1,3,5-Trimethyl-2-
nitrobenzene
(Isomer)

CAS Number 1128-19-4[1] 610-91-3 603-71-4

Molecular Formula C₉H₁₁NO₂[1] C₉H₁₁NO₂ C₉H₁₁NO₂

Molecular Weight 165.19 g/mol [1] 165.19 g/mol 165.19 g/mol

Melting Point Data not available 71 °C 43-44 °C

Boiling Point Data not available 265 °C 243-249 °C

Density Data not available Data not available Data not available

Calculated XLogP3 3.2[1] 2.8 2.8

Synthesis
The primary route for the synthesis of 1,2,3-trimethyl-4-nitrobenzene is the electrophilic

aromatic substitution of 1,2,3-trimethylbenzene (hemimellitene) via nitration.

General Experimental Protocol: Nitration of 1,2,3-
Trimethylbenzene
This protocol is a general procedure for the nitration of an activated aromatic ring and can be

adapted for the synthesis of 1,2,3-trimethyl-4-nitrobenzene.

Materials:

1,2,3-Trimethylbenzene (Hemimellitene)

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice

Sodium Bicarbonate (NaHCO₃) solution (5%)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool

concentrated sulfuric acid in an ice bath.

Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form

the nitrating mixture. Maintain the temperature below 10 °C.

Once the nitrating mixture is prepared and cooled, slowly add 1,2,3-trimethylbenzene

dropwise from the dropping funnel. The temperature of the reaction mixture should be

carefully controlled and maintained between 0 and 10 °C to minimize the formation of

dinitrated byproducts.

After the addition is complete, allow the reaction to stir at room temperature for a specified

time (e.g., 1-2 hours) to ensure completion. The progress of the reaction can be monitored

by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture slowly over crushed ice with stirring. This will

precipitate the crude product.

Isolate the crude product by vacuum filtration and wash with cold water until the washings

are neutral to litmus paper.

Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any

residual acid, followed by another wash with cold water.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or

a mixture of ethanol and water).

Dry the purified product under vacuum to obtain 1,2,3-trimethyl-4-nitrobenzene.

Synthesis Workflow
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Synthesis Workflow for 1,2,3-Trimethyl-4-nitrobenzene

Reactants

Process Product

1,2,3-Trimethylbenzene
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Nitration Reaction
(0-10 °C)

Nitrating Mixture
(Conc. HNO3 + Conc. H2SO4)

Aqueous Workup
(Ice, NaHCO3 wash) Recrystallization 1,2,3-Trimethyl-4-nitrobenzene

Click to download full resolution via product page

Caption: Synthesis workflow for 1,2,3-trimethyl-4-nitrobenzene.

Spectroscopic Data (Predicted and Comparative)
Specific experimental spectroscopic data for 1,2,3-trimethyl-4-nitrobenzene is scarce. The

following sections provide predicted and comparative data based on its structure and data from

its isomers.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 1,2,3-trimethyl-4-nitrobenzene in CDCl₃ would show:

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the

two adjacent aromatic protons. The proton ortho to the nitro group will be further downfield.

Methyl Protons: Three singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H,

corresponding to the three methyl groups. The methyl groups at positions 1 and 3 will have

slightly different chemical shifts from the one at position 2 due to their proximity to the nitro

group.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would exhibit 9 distinct signals:
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Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon bearing

the nitro group (C4) would be significantly deshielded. The other five aromatic carbons will

have distinct chemical shifts.

Methyl Carbons: Three signals in the aliphatic region (δ 15-25 ppm) corresponding to the

three methyl groups.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:

Aromatic C-H stretch: ~3000-3100 cm⁻¹

Aliphatic C-H stretch: ~2850-3000 cm⁻¹

Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹

Symmetric NO₂ stretch: ~1345-1385 cm⁻¹

Aromatic C=C stretch: ~1450-1600 cm⁻¹

Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion

peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the nitro

group (NO₂) and subsequent fragmentation of the trimethylbenzene cation.

Reactivity and Potential Applications
Reactivity
The reactivity of 1,2,3-trimethyl-4-nitrobenzene is primarily dictated by the nitro group and the

activated aromatic ring.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to

form 4-amino-1,2,3-trimethylbenzene (4-aminohemimellitene). This transformation is crucial

for the synthesis of various derivatives and is a common step in the synthesis of

pharmaceuticals and dyes. Common reducing agents include Sn/HCl, H₂/Pd-C, and NaBH₄

with a catalyst.
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Reduction of 1,2,3-Trimethyl-4-nitrobenzene

1,2,3-Trimethyl-4-nitrobenzene 4-Amino-1,2,3-trimethylbenzeneReductionReducing Agents
(e.g., Sn/HCl, H2/Pd-C)

Click to download full resolution via product page

Caption: Reduction of the nitro group to an amino group.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group

deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic

aromatic substitution, particularly if a good leaving group is present on the ring.

Potential Applications in Drug Development
While specific applications of 1,2,3-trimethyl-4-nitrobenzene in drug development are not

widely documented, its corresponding amine, 4-amino-1,2,3-trimethylbenzene, serves as a

valuable scaffold. Substituted anilines are common intermediates in the synthesis of a wide

range of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-microbial agents.

The trimethyl substitution pattern can influence the pharmacokinetic and pharmacodynamic

properties of a drug molecule by affecting its lipophilicity, metabolic stability, and binding to

target proteins.

Safety and Handling
Specific toxicological data for 1,2,3-trimethyl-4-nitrobenzene is not available. However, based

on the toxicology of related compounds such as nitrobenzene and trimethylbenzene isomers,

the following precautions should be observed.

Table 2: General Safety and Handling Precautions
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Hazard Precaution

Toxicity

Assumed to be toxic by inhalation, ingestion,

and skin absorption.[2] May cause

methemoglobinemia.[2]

Irritation
May cause skin, eye, and respiratory tract

irritation.

Flammability
Combustible. Keep away from heat, sparks, and

open flames.

Personal Protective Equipment (PPE)

Wear chemical-resistant gloves, safety goggles,

and a lab coat. Work in a well-ventilated fume

hood.

Handling
Avoid generating dust or aerosols. Use

appropriate tools for transfer.

Storage

Store in a tightly sealed container in a cool, dry,

and well-ventilated area away from incompatible

materials such as strong oxidizing agents.

Disposal

Dispose of in accordance with local, state, and

federal regulations for hazardous chemical

waste.

Disclaimer: This technical guide is intended for informational purposes only and should not be

used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical

handling advice. Always consult the SDS for the specific compound and follow all institutional

safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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